(1-Methylpyridin-1-ium-4-yl)boronic acid
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Overview
Description
(1-Methylpyridin-1-ium-4-yl)boronic acid is a boronic acid derivative that features a pyridinium ring substituted with a methyl group at the nitrogen atom and a boronic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyridin-1-ium-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halopyridine reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the directed ortho-metallation of a pyridine derivative followed by borylation to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyridin-1-ium-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridinium derivatives .
Scientific Research Applications
(1-Methylpyridin-1-ium-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylpyridin-1-ium-4-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and inhibition applications.
Pathways Involved: The compound can interfere with enzymatic pathways by binding to active sites or modulating enzyme activity through its boronic acid functionality.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridinium ring.
Pyridinylboronic Acid: Similar but without the methyl group at the nitrogen atom.
Pyrenylboronic Acid: Contains a pyrene ring, offering different electronic properties.
Uniqueness
(1-Methylpyridin-1-ium-4-yl)boronic acid is unique due to its combination of a pyridinium ring with a boronic acid group, providing distinct reactivity and binding properties. The presence of the methyl group at the nitrogen atom further enhances its stability and solubility in various solvents .
Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5,9-10H,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADANMVQEVICUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=[N+](C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BNO2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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